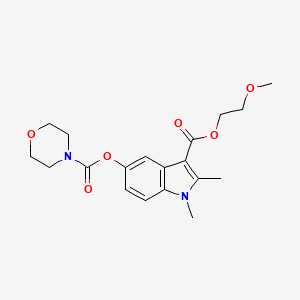
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.409. The purity is usually 95%.
BenchChem offers high-quality 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synchrotron Radiation Studies
Synchrotron radiation facilities (SRFs) around the world, such as Spring-8 in Japan, Advanced Photon Source (APS) in the United States, and ESRF in Europe, provide a novel experimental tool for scientific research. Synchrotron radiation offers advantages like a broad frequency spectrum, high brilliance, coherence, and polarization. Researchers use it for X-ray imaging, scattering, diffraction, and spectroscopy. In materials research, synchrotron radiation helps understand structure-property relationships, explore new materials, and visualize processes during material processing .
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)
NMR and MRI technologies have diverse applications in physics, chemistry, geology, and medical science. NMR provides insights into molecular structures, dynamics, and interactions. MRI, on the other hand, is widely used for non-invasive imaging of soft tissues in medicine. Researchers leverage these techniques to study molecular behavior, diagnose diseases, and monitor treatment responses .
Improving Therapeutic Efficacy
The compound’s potential in improving therapeutic efficacy is noteworthy. Combinatorial methods involving bisantrene and its derivatives aim to enhance therapeutic performance. By either improving efficacy as monotherapy or reducing side effects, researchers explore ways to optimize treatment outcomes. This application is particularly relevant in the context of life-threatening diseases like cancer .
Materials Characterization
Researchers use this compound to explore the microstructural evolution of materials in both 2D and 3D. It contributes to studies on crystallization kinetics, phase transformations, and material properties. Applications span diverse materials, including aluminum alloys, Ni-based superalloys, metallic glass, composites, and superconductors .
Additive Manufacturing Research
Synchrotron radiation aids in additive manufacturing (3D printing) research. It allows visualization of the printing process, assessment of material properties, and optimization of printing parameters. Understanding microstructural changes during printing is crucial for advancing this field .
Drug Discovery and Development
Given its unique structure, the compound may have applications in drug discovery. Researchers investigate its interactions with biological targets, potential therapeutic effects, and safety profiles. Computational modeling and experimental studies can guide the development of novel pharmaceuticals .
Propiedades
IUPAC Name |
[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSDAMPCUAACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

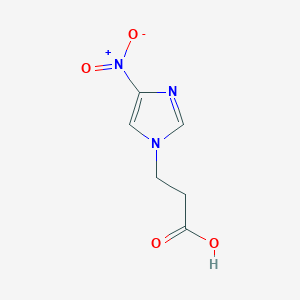
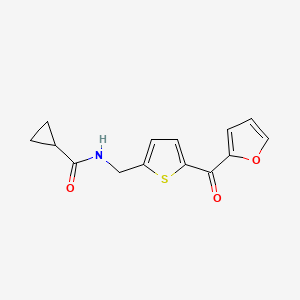
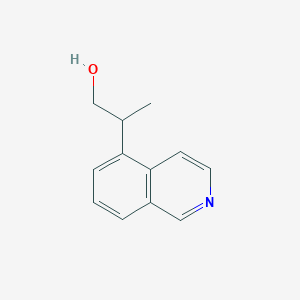
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone](/img/structure/B2698464.png)
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)

![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
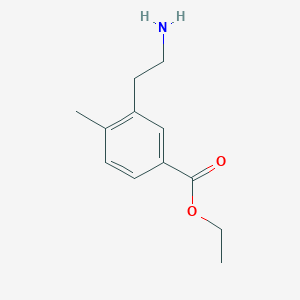

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2698477.png)
![N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2698478.png)
![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
